molecular formula C9H5Br2ClN2 B13121028 4-Chloro-6-(dibromomethyl)quinazoline

4-Chloro-6-(dibromomethyl)quinazoline

Cat. No.: B13121028
M. Wt: 336.41 g/mol
InChI Key: QNLKPXGXCBGDDC-UHFFFAOYSA-N
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Description

4-Chloro-6-(dibromomethyl)quinazoline is a derivative of quinazoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dibromomethyl)quinazoline typically involves the introduction of chloro and dibromomethyl groups to the quinazoline core. One common method involves the reaction of 4-chloroquinazoline with dibromomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dibromomethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(dibromomethyl)quinazoline is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5Br2ClN2

Molecular Weight

336.41 g/mol

IUPAC Name

4-chloro-6-(dibromomethyl)quinazoline

InChI

InChI=1S/C9H5Br2ClN2/c10-8(11)5-1-2-7-6(3-5)9(12)14-4-13-7/h1-4,8H

InChI Key

QNLKPXGXCBGDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(Br)Br)C(=NC=N2)Cl

Origin of Product

United States

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